molecular formula C14H16F5NO4 B7017734 N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7017734
M. Wt: 357.27 g/mol
InChI Key: CQEUFMMEUHDFIH-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including ether and amide linkages, contributing to its versatility in chemical reactions and potential biological activity.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F5NO4/c1-2-23-11-5-9(3-4-10(11)24-13(15)16)6-20-12(21)7-22-8-14(17,18)19/h3-5,13H,2,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEUFMMEUHDFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)COCC(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:

  • Formation of the Intermediate: The process begins with the synthesis of an intermediate compound that contains the difluoromethoxy and ethoxy substituents on a benzene ring.

  • Nucleophilic Substitution: The intermediate undergoes a nucleophilic substitution reaction to introduce the trifluoroethoxy group.

  • Acetamide Formation: The final step involves the formation of the acetamide linkage through an amide bond-forming reaction, often using reagents like acetic anhydride or similar amide bond-forming agents.

Industrial Production Methods

For large-scale production, the compound is typically synthesized using efficient catalytic processes and continuous flow reactors to maximize yield and minimize waste. Optimization of reaction conditions such as temperature, pressure, and solvent systems is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can alter the substituent groups on the phenyl ring or the ether linkages.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Varied based on the specific reaction, often involving solvents like dichloromethane or ethanol and catalysts like palladium or copper salts.

Major Products Formed

The primary products formed from these reactions vary depending on the specific reactants and conditions but generally include modified versions of the original compound with altered functional groups or additional substituents.

Scientific Research Applications

Chemistry

  • Catalyst Development: Used as a ligand or intermediate in the synthesis of novel catalytic compounds.

  • Material Science: Potential precursor for advanced materials with specific electronic or optical properties.

Biology

  • Biochemical Probes: Utilized in the development of probes to study biochemical pathways and enzyme activities.

  • Drug Development: Investigated for its potential pharmacological properties, including anti-inflammatory or analgesic effects.

Medicine

  • Therapeutics: Explored for use in novel therapeutic agents targeting specific biological pathways.

Industry

  • Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects is largely dependent on its interactions with molecular targets, such as enzymes or receptors, within biological systems. The compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and other molecular interactions that facilitate its binding to these targets. Key pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activities, or interference with biochemical signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

  • N-[[4-(trifluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

  • N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-difluoroethoxy)acetamide

Highlighting Uniqueness

The unique combination of difluoromethoxy, ethoxy, and trifluoroethoxy groups in N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide provides distinct chemical and physical properties. This specific arrangement enhances its reactivity and potential biological activity compared to similar compounds with slight variations in their substituents.

Overall, this compound is a compound with significant potential in various scientific fields, owing to its unique structure and versatile reactivity.

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